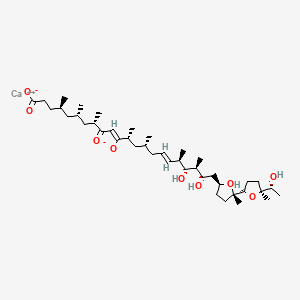

Ionomycin calcium salt

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Studying Calcium Signaling Pathways

Ionomycin functions as a calcium ionophore, meaning it facilitates the movement of Ca²⁺ ions across cell membranes. This allows researchers to artificially elevate intracellular Ca²⁺ concentration, mimicking the activation of natural cellular processes that rely on calcium signaling. By observing the cellular response to ionomycin-induced Ca²⁺ influx, scientists can gain insights into various calcium-dependent pathways, including:

- Muscle contraction: Ionomycin can be used to study the mechanisms by which calcium triggers muscle fiber contraction, providing valuable information for research on muscle diseases and disorders .

- Neurotransmission: Calcium plays a crucial role in the release of neurotransmitters at synapses. Ionomycin helps researchers understand how changes in intracellular Ca²⁺ concentration influence neurotransmission and neuronal signaling .

- Cell death: Ionomycin can induce programmed cell death (apoptosis) in certain cell types. Studying the mechanisms behind this process using ionomycin can provide insights into various diseases characterized by abnormal cell death patterns .

Investigating Cellular Responses to Ca²⁺ Influx

Beyond studying specific pathways, ionomycin can be used to explore the general cellular responses triggered by increased intracellular Ca²⁺ levels. This can involve:

- Activation of calcium-dependent enzymes: Ionomycin helps researchers identify enzymes that require Ca²⁺ for their activity, providing valuable information on cellular metabolism and regulation .

- Studying gene expression: Changes in Ca²⁺ concentration can influence gene expression. Ionomycin allows researchers to investigate how Ca²⁺ signaling regulates the expression of specific genes .

- Understanding cellular communication: Ca²⁺ signaling plays a role in communication between cells. Ionomycin can be used to study how changes in Ca²⁺ levels in one cell influence the behavior of neighboring cells.

Ionomycin calcium salt is a potent calcium ionophore, primarily used in biological and biochemical research. It facilitates the transport of calcium ions across cellular membranes, effectively altering intracellular calcium concentrations. The compound is derived from the antibiotic ionomycin, which is produced by the bacterium Streptomyces griseus. The chemical formula for ionomycin calcium salt is , with a molecular weight of approximately 747.08 g/mol .

Ionomycin is notable for its ability to transport not only calcium ions but also other divalent cations such as lead and certain trivalent lanthanide cations, making it a versatile tool in various experimental settings .

Ionomycin acts as a calcium ionophore. It binds Ca²⁺ ions in a 1:1 ratio and facilitates their transport across cell membranes that are normally impermeable to them []. This leads to a rapid and controlled increase in intracellular calcium levels. The elevated calcium levels can trigger various cellular responses depending on the cell type and the presence of other signaling molecules [].

For example, increased intracellular calcium can activate calcium/calmodulin-dependent protein kinase (CaMK) pathways, which play a role in gene expression, cell activation, and other processes []. In immune cells, ionomycin can stimulate T cell activation by inducing the hydrolysis of phosphoinositides and activating protein kinase C (PKC) [].

Ionomycin functions primarily through its role as a calcium ionophore. It forms complexes with calcium ions, facilitating their movement across lipid membranes. This process can be represented as follows:

This complex can then diffuse through the lipid bilayer of cell membranes, leading to an increase in intracellular calcium concentration. This mechanism is critical for studies involving calcium signaling pathways in cells .

The biological activity of ionomycin calcium salt is primarily linked to its ability to modulate intracellular calcium levels. This modulation affects various cellular processes, including:

- Cell Proliferation: Ionomycin has been shown to exhibit antiproliferative effects in several cell types, making it a useful agent for studying cell growth and apoptosis .

- Calcium Signaling: By elevating intracellular calcium levels, ionomycin influences signaling pathways that are crucial for muscle contraction, neurotransmitter release, and other physiological functions .

- Immune Response: Ionomycin is often used to activate T cells and other immune cells by increasing intracellular calcium levels, which is essential for their activation and function .

Ionomycin can be synthesized through various methods, typically involving fermentation processes using Streptomyces griseus. The production involves:

- Culturing the Bacterium: The bacterium is cultured in a suitable medium that supports its growth and production of ionomycin.

- Extraction: Once sufficient growth is achieved, ionomycin is extracted from the culture medium using organic solvents.

- Purification: The crude extract undergoes purification processes such as chromatography to isolate ionomycin calcium salt.

Alternative synthetic routes may involve chemical modifications of related compounds, but these methods are less common due to the complexity of the molecule .

Ionomycin calcium salt finds extensive applications in various fields:

- Cell Biology: Used to study calcium signaling pathways and cellular responses to increased calcium levels.

- Pharmacology: Investigated for its potential therapeutic effects due to its ability to modulate immune responses and induce apoptosis in cancer cells.

- Fluorescent Calcium Indicators Calibration: Commonly employed to calibrate fluorescent indicators used for measuring intracellular calcium concentrations .

Research indicates that ionomycin interacts with several cellular components:

- Calcium Channels: It enhances the activity of voltage-gated calcium channels by increasing the availability of intracellular calcium.

- Receptors: Ionomycin can influence receptor-mediated signaling by altering the local concentration of calcium ions near receptors.

- Other Ionophores: Studies have compared ionomycin's efficacy with other ionophores like A23187 and calcimycin, revealing unique properties in terms of selectivity and efficiency for transporting different ions .

Several compounds share similarities with ionomycin in terms of structure or function as ionophores. Here are some notable examples:

| Compound Name | Type | Ion Transported | Unique Features |

|---|---|---|---|

| A23187 | Ionophore | Calcium | More selective for divalent cations |

| Calcimycin | Ionophore | Calcium | Similar mechanism but different structural properties |

| Monensin | Ionophore | Sodium | Primarily transports sodium ions |

| Nigericin | Ionophore | Potassium | Functions as a potassium/proton exchanger |

Ionomycin stands out due to its ability to transport multiple types of cations effectively while also being extensively utilized in research settings focused on calcium signaling and cellular responses . Its unique properties make it an invaluable tool in both basic and applied biological research.

Ionomycin calcium salt functions as a mobile ion carrier, enabling the translocation of Ca²⁺ across lipid bilayers. Unlike channel-forming ionophores, it binds Ca²⁺ at the membrane surface, forms a lipid-soluble complex, and releases the ion on the opposite side [4] [6]. This process is pH-dependent, with maximal Ca²⁺ binding occurring at alkaline conditions (pH 9.5) and negligible binding below pH 7.0 [4].

Key Characteristics of Calcium Transport

- Stoichiometry: Ionomycin binds Ca²⁺ in a 1:1 molar ratio, ensuring precise control over ion flux [4] [6].

- Kinetics: Studies in phosphatidylcholine/dicetyl phosphate liposomes demonstrate first-order kinetics for ionomycin-mediated Ca²⁺ translocation, with rates proportional to ionophore and Ca²⁺ concentrations [2].

- Intracellular Release: Ionomycin directly liberates Ca²⁺ from endoplasmic reticulum stores without requiring G-protein activation, bypassing traditional signaling pathways like those involving inositol trisphosphate (IP₃) [1] [3].

Table 1: pH Dependency of Ionomycin-Calcium Binding

| pH Range | Ca²⁺ Binding Efficiency |

|---|---|

| <7.0 | Negligible |

| 7.0–9.5 | Gradual increase |

| ≥9.5 | Maximum binding |

Data derived from [4].

Membrane Interaction Dynamics

The efficacy of ionomycin calcium salt is influenced by membrane composition and lipid organization.

Lipid Composition Effects

- Phosphatidic Acid (PA): Incorporation of PA into phosphatidylcholine bilayers enhances Ca²⁺ influx rates by promoting nonbilayer lipid phases, which facilitate ionophore mobility [2].

- Cholesterol: At concentrations ≥20 mol%, cholesterol condenses membranes, reducing ionomycin’s ability to transport Ca²⁺ [2].

- Diacylglycerol (DAG): Unlike PA, DAG inhibits Ca²⁺ translocation, likely by stabilizing bilayer structures that hinder ionophore mobility [2].

Solubility and Localization

Ionomycin calcium salt exhibits high solubility in organic solvents (e.g., chloroform, DMSO) but is insoluble in aqueous solutions [4]. This hydrophobicity ensures preferential partitioning into lipid membranes, where it remains active for prolonged periods.

Ion Selectivity Mechanisms

Ionomycin displays marked selectivity for divalent cations, with binding affinity following the order:

Ca²⁺ > Mg²⁺ ≫ Sr²⁺ = Ba²⁺

Monovalent cations (e.g., Na⁺, K⁺) and trivalent lanthanum (La³⁺) are bound minimally [4] [6].

Structural Basis of Selectivity

The ionophore’s polyether structure contains oxygen-rich cavities that optimally accommodate Ca²⁺ (ionic radius: 1.00 Å) over smaller Mg²⁺ (0.72 Å) or larger Sr²⁺ (1.18 Å) [6]. Molecular dynamics simulations suggest that Mg²⁺ binding is less favorable due to excessive charge density, which destabilizes the complex [6].

Table 2: Ion Selectivity of Ionomycin Calcium Salt

| Ion | Relative Binding Affinity |

|---|---|

| Ca²⁺ | 1.00 (Reference) |

| Mg²⁺ | 0.25 |

| Sr²⁺ | 0.05 |

| Ba²⁺ | 0.05 |

Data synthesized from [4] [6].

Comparative Analysis with Other Calcium Ionophores

A23187 (Calcimycin)

- Mechanism: A23187 operates as a Ca²⁺/2H⁺ antiporter, coupling Ca²⁺ influx to proton efflux. This contrasts with ionomycin’s electroneutral transport, which avoids cellular pH disruption [7] [8].

- Selectivity: A23187 preferentially binds Mn²⁺ over Ca²⁺, whereas ionomycin is more Ca²⁺-selective [8].

- Cellular Effects: A23187 uncouples oxidative phosphorylation and depolarizes mitochondria at lower concentrations than ionomycin [7] [8].

Table 3: Comparison of Ionomycin and A23187

| Property | Ionomycin Calcium Salt | A23187 (Calcimycin) |

|---|---|---|

| Transport Mechanism | Electroneutral carrier | Ca²⁺/2H⁺ exchanger |

| Primary Ion Selectivity | Ca²⁺ > Mg²⁺ | Mn²⁺ > Ca²⁺ |

| Mitochondrial Effects | Mild depolarization | Severe depolarization |

| pH Sensitivity | High (optimal at pH ≥9.5) | Moderate (active at pH 7–8) |

Calcium-Dependent Signaling Cascades

Ionomycin calcium salt functions as a potent modulator of calcium-dependent signaling cascades through its ability to facilitate rapid calcium transport across cellular membranes [1] [2]. The compound induces sustained calcium influx that activates multiple downstream signaling pathways with distinct temporal profiles and concentration dependencies [3] [4].

The primary mechanism involves the calcium/calmodulin-dependent protein kinase cascade, which represents one of the most responsive pathways to ionomycin-induced calcium elevation [5] [6]. Calcium/calmodulin-dependent protein kinase II undergoes rapid activation within 0.5 to 3 minutes following ionomycin exposure, characterized by calcium/calmodulin binding and subsequent autophosphorylation at threonine 286 [7] [8]. This autophosphorylation event generates autonomous kinase activity that persists even after calcium levels return to baseline, enabling temporal integration of calcium signals [8].

Calcium/calmodulin-dependent protein kinase IV activation occurs through a distinct mechanism involving calcium/calmodulin binding followed by phosphorylation of downstream targets including cAMP response element-binding protein [3]. The kinase demonstrates peak activation between 1 and 15 minutes following ionomycin treatment, with activity declining to baseline levels within this timeframe [3].

The calcineurin phosphatase pathway represents another critical calcium-dependent cascade modulated by ionomycin calcium salt [9]. Calcineurin activation occurs rapidly within 2 to 5 minutes of calcium elevation and requires sustained calcium/calmodulin binding for optimal activity [9]. The phosphatase activity is remarkably sensitive to calcium levels, with even partial calcium chelation resulting in rapid enzyme inactivation [9].

Research findings demonstrate that ionomycin-induced calcium signaling activates multiple pathways including nuclear factor of activated T-cells dephosphorylation and nuclear translocation [10] [11]. The nuclear factor of activated T-cells activation occurs through calcineurin-mediated dephosphorylation, resulting in nuclear translocation within 5 to 30 minutes following calcium elevation [11] [9].

Phosphoinositide Hydrolysis Induction

Ionomycin calcium salt induces significant alterations in phosphoinositide metabolism through multiple interconnected mechanisms [12] [13] [14]. The compound triggers rapid hydrolysis of phosphatidylinositol 4,5-bisphosphate, with detectable changes occurring within 10 to 20 seconds following treatment [12] [15]. This hydrolysis generates two critical second messengers: inositol 1,4,5-trisphosphate and diacylglycerol [15].

The phospholipase C pathway activation by ionomycin occurs through calcium-dependent mechanisms that differ from classical receptor-mediated activation [16] [13]. Human platelets exposed to ionomycin exhibit rapid phospholipase C activation, resulting in phosphoinositide loss and formation of lysophosphatidylinositol, thromboxane B2, and phosphatidic acid [16]. The activation demonstrates concentration dependence, with selective calcium mobilization at lower concentrations and full phospholipase C activation at higher concentrations [16].

Temporal analysis reveals that inositol 1,4,5-trisphosphate generation peaks within 20 seconds of ionomycin application, followed by progressive decline over subsequent minutes [12]. The rapid kinetics suggest that phosphatidylinositol 4,5-bisphosphate hydrolysis represents the most proximal event to calcium elevation, with subsequent accumulation of inositol 1-phosphate and inositol 2-phosphate resulting from stepwise degradation [12].

Quantitative measurements demonstrate that ionomycin treatment results in approximately 90% depletion of phosphatidylinositol 4,5-bisphosphate within the first minute of exposure [12]. Phosphatidylinositol 4-phosphate levels decrease by approximately 70%, while phosphatidylinositol shows a more modest 50% reduction [12]. These differential responses reflect the substrate specificity of activated phospholipase C enzymes.

The phosphoinositide hydrolysis induced by ionomycin occurs independently of extracellular calcium, as demonstrated in experiments using calcium-free media supplemented with ethylene glycol tetraacetic acid [12]. These findings establish that intracellular calcium redistribution is sufficient to trigger phospholipase C activation and subsequent phosphoinositide metabolism [12].

Protein Kinase C Activation Mechanisms

Protein kinase C activation by ionomycin calcium salt involves both direct calcium-dependent mechanisms and indirect pathways mediated by diacylglycerol generation [13] [14]. The activation demonstrates complex kinetics with multiple components contributing to overall enzyme activity.

Conventional protein kinase C isoforms require both calcium and diacylglycerol for optimal activation. Ionomycin treatment provides the necessary calcium elevation while simultaneously stimulating diacylglycerol production through phosphoinositide hydrolysis [13] [14]. This dual activation mechanism results in sustained protein kinase C activity extending beyond the initial calcium transient.

Experimental evidence demonstrates that ionomycin induces protein kinase C autophosphorylation, a characteristic indicator of enzyme activation [14]. The autophosphorylation occurs within 2 to 10 minutes of treatment and can be enhanced by co-treatment with phorbol esters such as phorbol 12-myristate 13-acetate [14]. This synergistic interaction between ionomycin and phorbol esters reflects the convergence of calcium-dependent and diacylglycerol-dependent activation pathways.

Target protein phosphorylation provides additional evidence for protein kinase C activation by ionomycin calcium salt [14]. CD4 and CD8 proteins undergo enhanced phosphorylation following ionomycin treatment, with phosphorylation levels increasing in proportion to protein kinase C activity [14]. These phosphorylation events occur rapidly and demonstrate concentration dependence within the effective range of ionomycin concentrations.

Novel protein kinase C isoforms exhibit differential responses to ionomycin treatment. While these isoforms do not require calcium for activation, they respond to diacylglycerol generated through ionomycin-induced phosphoinositide hydrolysis. The activation of novel isoforms occurs through indirect mechanisms and demonstrates delayed kinetics compared to conventional isoforms.

Research findings indicate that protein kinase C activation by ionomycin requires both calcium elevation and protein tyrosine phosphorylation. Inhibition of either calcium signaling or tyrosine kinase activity results in incomplete protein kinase C activation, suggesting cooperative mechanisms between these pathways.

Calcium/Calmodulin-Dependent Pathway Interactions

The calcium/calmodulin-dependent pathway interactions initiated by ionomycin calcium salt involve complex regulatory networks that coordinate multiple signaling cascades [3] [5] [6]. These interactions demonstrate both cooperative and competitive elements that determine the overall cellular response to calcium elevation [6].

Calmodulin binding represents the initial step in calcium/calmodulin-dependent pathway activation [6]. Ionomycin-induced calcium elevation saturates calmodulin binding sites, resulting in formation of calcium/calmodulin complexes that activate downstream effectors [6]. The binding kinetics demonstrate rapid association with calcium/calmodulin complex formation occurring within milliseconds of calcium elevation [6].

Calcium/calmodulin-dependent protein kinase II activation exhibits unique regulatory properties including autonomous activity following autophosphorylation [8]. The autonomous activity enables temporal integration of calcium signals, allowing the kinase to remain active for minutes following transient calcium elevation [8]. This property distinguishes calcium/calmodulin-dependent protein kinase II from other calcium-dependent enzymes that require sustained calcium elevation for continued activity [8].

Extracellular signal-regulated kinase activation by ionomycin occurs through calcium/calmodulin-dependent protein kinase II-mediated mechanisms [5] [6]. The activation demonstrates rapid kinetics with peak activity occurring within 2 to 5 minutes of treatment [5]. Inhibition of calcium/calmodulin-dependent protein kinase II using specific inhibitors results in near-complete abolition of extracellular signal-regulated kinase activation [5].

p38 mitogen-activated protein kinase activation represents another critical calcium/calmodulin-dependent pathway modulated by ionomycin [4]. The activation requires intracellular calcium elevation and occurs through a pathway involving apoptosis signal-regulating kinase 1 [4]. p38 activation by ionomycin demonstrates cell-type specificity, with robust activation in T helper 2 cells and polymorphonuclear neutrophils [4].

Competitive interactions between calcium/calmodulin-dependent pathways become apparent under conditions of limited calmodulin availability [5]. High levels of calcium/calmodulin-dependent protein kinase II activation can sequester calmodulin, potentially limiting the activation of other calcium/calmodulin-dependent enzymes [5]. These competitive interactions provide a mechanism for pathway prioritization during calcium signaling [5].

Transcription Factor Activation Profiles

Transcription factor activation by ionomycin calcium salt involves multiple pathways that converge on nuclear gene expression programs [3]. The activation profiles demonstrate distinct temporal patterns and regulatory mechanisms that determine the specificity of transcriptional responses.

Nuclear factor of activated T-cells represents the primary calcium-responsive transcription factor activated by ionomycin treatment [10] [11]. The activation occurs through calcineurin-mediated dephosphorylation followed by nuclear translocation within 5 to 15 minutes of calcium elevation [11] [9]. Nuclear factor of activated T-cells activity is exquisitely sensitive to cyclosporin A, which completely blocks both dephosphorylation and nuclear translocation [11] [9].

Activator protein-1 activation by ionomycin involves calcium/calmodulin-dependent protein kinase IV-mediated phosphorylation of constituent proteins [3]. The activation requires both calcium elevation and protein kinase C activity, demonstrating the integration of multiple signaling pathways at the transcriptional level. Activator protein-1 transcriptional activity peaks between 4 and 8 hours following ionomycin treatment.

c-Fos induction represents an immediate-early transcriptional response to ionomycin-induced calcium elevation. The induction occurs within 1 hour of treatment and demonstrates complete sensitivity to cyclosporin A inhibition. c-Fos expression contributes to activator protein-1 complex formation and subsequent target gene activation.

Chromatin remodeling events accompany transcription factor activation by ionomycin calcium salt. Calcium and kinase signaling cooperate to induce chromatin accessibility changes at approximately 2,100 chromatin regions. These regions demonstrate enrichment for nuclear factor of activated T-cells and activator protein-1 binding motifs, confirming the functional relevance of transcription factor activation.

Gene expression analysis reveals that ionomycin treatment induces distinct transcriptional programs depending on the cellular context and co-stimulatory signals. CD7 gene transcription demonstrates selective induction by ionomycin, with peak messenger RNA levels occurring 4 to 6 hours post-treatment. The transcriptional induction occurs through calcium-dependent mechanisms that do not require protein synthesis.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Wikipedia

Dates

Explore Compound Types